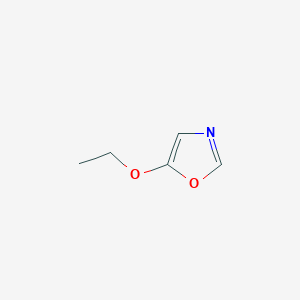

5-Ethoxyoxazole

Vue d'ensemble

Description

Synthesis Analysis

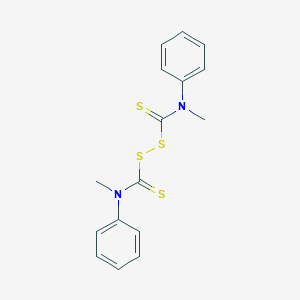

The synthesis of 5-ethoxyoxazoles has been efficiently achieved via the aza-Wittig reaction. This process involves the reaction of iminophosphorane with acyl chloride in the presence of triethylamine, leading to the formation of 5-ethoxyoxazoles or 2-acylamino propanoates. Further, reactions of 5-alkoxyoxazole with triphenyphosphine produce iminophosphoranes, which upon a tandem aza-Wittig reaction with isocyanate or carbon disulfide, generate oxazolo[3,2-c]quinazolines in satisfactory yields (Huang, Nie, & Ding, 2009).

Molecular Structure Analysis

The molecular structure of 5-ethoxyoxazole plays a crucial role in its reactivity and the types of chemical reactions it can undergo. Its structure allows for the formation of complex molecules through various synthetic routes, including cascade reactions and regioselective syntheses. For example, a cascade reaction involving arynes and 5-ethoxyoxazoles leads to the synthesis of 9-alkyl/aryl tritylones through a series of cycloaddition and hydrolytic ring cleavage reactions (Garg, Upreti, & Singh, 2022).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its versatility as a synthetic building block. For instance, its involvement in the regioselective synthesis of 5-aminooxazoles via Cp*Co(III)-catalyzed formal [3 + 2] cycloaddition demonstrates the compound's capability to engage in complex synthetic pathways under mild conditions (Han et al., 2017).

Applications De Recherche Scientifique

- Activité biologique: Les oxazoles, y compris le 5-éthoxyoxazole, servent d'échafaudages essentiels en chimie médicinale. Ils présentent diverses activités biologiques, telles que des effets antibactériens, antifongiques, antiviraux, anticancéreux et anti-inflammatoires .

- Nanocatalyseurs magnétiques: Les nanoparticules magnétiques ont révolutionné la synthèse organique. Les chercheurs les utilisent comme catalyseurs efficaces et écologiques pour la préparation de dérivés d'oxazole. Les nanocatalyseurs magnétiques permettent une séparation facile des mélanges réactionnels à l'aide d'un aimant externe .

- Nanoparticules de ferrite de cuivre: Les nanoparticules de ferrite de cuivre (MNC-5) ont été utilisées comme catalyseurs récupérables magnétiquement pour la synthèse de dérivés de benzoxazole. Le choix du solvant influence considérablement les conditions de préparation du benzoxazole .

- Propriétés de fluorescence: Les lieurs d'azaphthalimide générés à partir de 5-éthoxyoxazoles présentent une fluorescence. Les chercheurs utilisent ces propriétés à des fins de bioconjugaison et comme sondes fluorescentes dans des études biologiques .

- Parmi les composés étudiés, le 2-méthoxy-5-chlorobenzo[d]oxazole et le 2-éthoxybenzo[d]oxazole présentent une excellente activité antibactérienne, tandis que le 2-éthoxy-5-chlorobenzo[d]oxazole et le 2-méthoxybenzo[d]oxazole présentent une activité antifongique puissante .

- Synthèse totale: Les diènes de 5-éthoxyoxazole dérivés d'esters commerciaux α-hydroxy ou α-amino contribuent à la synthèse totale de composés naturels. Ces voies de synthèse permettent d'accéder à des molécules complexes .

Chimie médicinale et découverte de médicaments

Catalyse et synthèse organique

Sondes fluorescentes et bioconjugaison

Activités antibactériennes et antifongiques

Synthèse de produits naturels

Orientations Futures

Mécanisme D'action

Target of Action

5-Ethoxyoxazole, also known as 5-ethoxy-1,3-oxazole, is a synthetic compound that has been used in various chemical reactions . .

Mode of Action

It has been used in chemical reactions, particularly in the synthesis of heterodiene .

Biochemical Pathways

Oxazole derivatives have been reported to have a wide spectrum of biological activities, which suggests that they may interact with multiple biochemical pathways .

Result of Action

It has been used in chemical reactions, suggesting that it may have potential applications in the synthesis of other compounds .

Propriétés

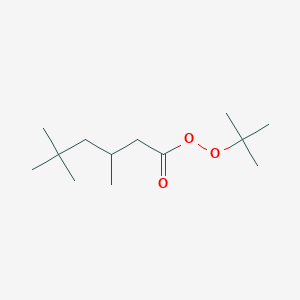

IUPAC Name |

5-ethoxy-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMZAQRFVVJHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318284 | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15031-12-6 | |

| Record name | NSC328212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to 5-ethoxyoxazole?

A: 5-Ethoxyoxazoles can be synthesized through various methods. One approach utilizes the aza-Wittig reaction of iminophosphoranes with acyl chlorides in the presence of triethylamine. [] Another method involves the base-induced intramolecular cyclization of α-ketoimidoyl chlorides. []

Q2: How does the structure of this compound lend itself to Diels-Alder reactions?

A: 5-Ethoxyoxazoles act as excellent dienes in Diels-Alder reactions due to the electron-rich nature of the oxazole ring. This allows them to react with various dienophiles, including maleic anhydride and trifluoromethyl alkenes, providing access to substituted pyridine derivatives. [, , ]

Q3: Are there any regioselectivity trends observed in the Diels-Alder reactions of 5-ethoxyoxazoles?

A: Yes, studies on the Diels-Alder reaction of 4-carboxymethyl-5-ethoxyoxazole with asymmetrical dienophiles revealed a preference for the electron-withdrawing group to be introduced at the γ-position of the resulting pyridine nucleus. []

Q4: Can you elaborate on the cascade reaction of 5-ethoxyoxazoles with arynes?

A: Research has demonstrated a cascade reaction where 5-ethoxyoxazoles undergo a [4+2] cycloaddition with arynes. This is followed by retro-[4+2] cycloaddition, a second intermolecular [4+2] cycloaddition, and finally, hydrolytic ring cleavage to yield substituted tritylones. []

Q5: What are the significant applications of this compound derivatives in organic synthesis?

A: this compound derivatives serve as vital building blocks for various heterocyclic systems. For instance, they are crucial in synthesizing polysubstituted 3-hydroxypyridines via hetero-Diels-Alder reactions with dienophiles in the presence of a catalyst like Nd(OTf)3. []

Q6: How are 5-ethoxyoxazoles employed in the synthesis of biologically relevant molecules?

A: These compounds play a key role in synthesizing complex natural products. One example is the synthesis of 3-methyl-6-(2′-hydroxyethyl)-7-formyl-1,8-diethoxyisoquinoline, a crucial synthon for the antitumor antibiotic fredericamycin A, which utilizes 4-methyl-5-ethoxyoxazole as a starting material. []

Q7: Can this compound be used to synthesize Vitamin B6?

A: Yes, this compound derivatives are central to a novel synthetic route for Vitamin B6. This involves the Diels-Alder reaction of 4-methyl-5-ethoxyoxazole, derived from alanine, with 2-n-propyl-4,7-dihydro-1,3-dioxepine, ultimately leading to pyridoxine. [, ]

Q8: What other heterocyclic systems can be accessed from this compound?

A: 5-Ethoxyoxazoles are versatile precursors for diverse heterocycles. Reacting them with triphenylphosphine yields iminophosphoranes. These iminophosphoranes can undergo tandem aza-Wittig reactions with isocyanates or carbon disulfide to produce oxazolo[3,2-c]quinazolines. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)